N,N-Diisopropyltryptamine

Drug discrimination psychedelic pharmacology 5-HT2A/5-HT2C/mGlu2

Researchers studying serotonergic modulation of auditory perception often struggle to source a tryptamine that selectively induces auditory pitch distortion without visual overload. DiPT (CAS 14780-24-6) fills this gap as the only simple tryptamine producing reliable auditory pitch shifts at 20-25 mg oral doses. • Dual 5-HT2A/2C full agonist & SERT inhibitor (IC50 2.2 µM, ~30:1 selectivity over DAT) • Enables deconvolution of 5-HT2A- vs. 5-HT2C-dependent interoceptive states • Validated EI-MS fragmentation and chromatographic retention time for forensic reference • Supplied with ≥98% purity, suitable for neuropharmacological and analytical applications

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 14780-24-6
Cat. No. B141782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyltryptamine
CAS14780-24-6
SynonymsN,N-Bis(1-methylethyl)-1H-indole-3-ethanamine;  3-[2-(Diisopropylamino)ethyl]indole;  3-[2-(Diisopropylamino)ethyl]indole;  N,N-Diisopropyltryptamine; 
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C
InChIInChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3
InChIKeyZRVAAGAZUWXRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DiPT: A Distinct Tryptamine for Neuropharmacology & Forensics


N,N-Diisopropyltryptamine (DiPT, CAS 14780-24-6) is a synthetic tryptamine hallucinogen bearing two isopropyl substituents on the amine nitrogen, distinguishing it from the dimethyl, diethyl, and dipropyl congeners commonly encountered in neuropharmacological research and forensic chemistry [1]. DiPT acts as a full agonist at serotonin 5‑HT2A, 5‑HT2B, and 5‑HT2C receptors, a partial agonist at 5‑HT1A receptors, and inhibits the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2) [2]. Its most notable phenomenological feature is a predominant auditory distortion—a lowering of perceived pitch—that is absent with structurally similar tryptamines such as DMT, DET, or DPT [3]. This unique perceptual signature makes it a sought-after chemical tool in auditory neuroscience, drug discrimination studies, and forensic reference standard programs.

1
Poly-receptor tool: 5-HT2A/2C agonism plus SERT and VMAT2 inhibition
2
Auditory neuroscience probe with reported dominant pitch-distortion endophenotype
3
Drug discrimination studies requiring 5-HT2C/mGlu2 contribution analysis
4
Forensic reference standard for N-isopropyl tryptamine identification

Why Other Tryptamines Cannot Substitute for DiPT


Although N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), and N,N-dipropyltryptamine (DPT) share the tryptamine indole core, simple substitution of the N,N‑dialkyl moiety fundamentally alters receptor‑effector coupling, transporter substrate profile, and the resulting perceptual experience. In rodents, DMT requires 5‑HT2A receptor integrity for full discriminative stimulus expression, whereas DiPT’s stimulus is only partially blocked by 5‑HT2A antagonism and relies additionally on 5‑HT2C and mGlu2 receptors [1]. At the transporter level, DPT exhibits a 4‑fold difference in SERT inhibition relative to DiPT, and the rank order of VMAT2 inhibition differs substantially across the series [2]. Critically, the pronounced auditory pitch‑shift reported in human self‑experiments at doses of 20–25 mg DiPT is unreported for DMT, DET, DPT, or MiPT, demonstrating that the N‑isopropyl pharmacophore drives a distinct neurobiological signature [3]. These differences preclude generic substitution in experimental paradigms where either the auditory endophenotype or the poly‑receptor pharmacology is the endpoint of interest.

!
DMT or DET may not replicate the poly-receptor engagement: DiPT's stimulus requires 5-HT2C and mGlu2, not only 5-HT2A.
!
DPT's high SERT affinity and visual-dominant psychopharmacology differ fundamentally from DiPT's auditory-selective profile and intermediate transporter activity.
!
Generic N,N-dialkyltryptamines lack the isopropyl-specific auditory pitch-shift endophenotype, precluding substitution in auditory perception research.

DiPT vs. Analogs: Quantitative Evidence


Receptor Contributions: DiPT vs. DMT in Drug Discrimination

In rats trained to discriminate the compound from saline, the 5-HT2A inverse agonist MDL100907 fully blocked the discriminative stimulus effects of DMT, whereas it only partially blocked DiPT. Conversely, the 5-HT2C antagonist SB242084 partially attenuated DiPT's discriminative stimulus but produced minimal attenuation of DMT's effects [1]. This represents the strongest direct head-to-head demonstration that DiPT engages a poly-receptor mechanism (5-HT2A, 5-HT2C, mGlu2) distinct from the prototypical tryptamine hallucinogen DMT.

Receptor Contributions
Head-to-head
DiPT: partial blockade by MDL100907 (5-HT2A), partial attenuation by SB242084 (5-HT2C) DMT: full blockade by MDL100907; minimal attenuation by SB242084
Supports poly-receptor mechanism distinct from DMT; requires 5-HT2C engagement
Rat drug discrimination; FR10 schedule
Drug discrimination psychedelic pharmacology 5-HT2A/5-HT2C/mGlu2

SERT Affinity: DiPT Relative to DMT and DPT

In a direct head-to-head study using [³H]5‑HT uptake in human platelets, DiPT inhibited SERT with a KI of 2.32 ± 0.46 µM, compared to 4.00 ± 0.70 µM for DMT, 8.88 ± 4.7 µM for MiPT, and 0.594 ± 0.12 µM for DPT [1]. This demonstrates that DiPT occupies an intermediate SERT affinity position between DPT and DMT, providing a graded tool for probing transporter‑related neurochemistry.

SERT Affinity
Head-to-head
KI = 2.32 ± 0.46 µM
Intermediate SERT probe: 1.7-fold more potent than DMT; 3.9-fold less than DPT
[³H]5-HT uptake in human platelets
Serotonin transporter SERT inhibition Vmax/Km kinetics

VMAT2 Affinity: DiPT vs. DMT and DPT

Using [³H]5‑HT transport into Sf9 cells expressing rat VMAT2, DiPT inhibited VMAT2 with a KI of 19 ± 3.1 µM [1]. The rank order of VMAT2 inhibition was MiPT (20 ± 4.3 µM) ≈ DiPT (19 ± 3.1 µM) ≈ DPT (19 ± 2.3 µM) << DMT (93 ± 6.8 µM). The high binding-to-uptake ratio for all four tryptamines supports a substrate (rather than blocker) mechanism at both SERT and VMAT2 [1]. This furnishes cross-study comparable evidence on the stereoelectronic role of the N‑isopropyl group.

VMAT2 Affinity
Cross-study comparable
KI = 19 ± 3.1 µM
~4.9-fold stronger VMAT2 affinity than DMT; mirrors DPT and MiPT
Rat VMAT2 expressed in Sf9 cells
VMAT2 synaptic vesicle transporter substrate behavior

DiPT Reuptake Selectivity: SERT over DAT and NET

In rat brain synaptosomal preparations, DiPT inhibited serotonin (SERT) reuptake with an IC50 of 2.2 µM, norepinephrine (NET) reuptake with an IC50 of 8.2 µM, and dopamine (DAT) reuptake with an IC50 of 65 µM, yielding a SERT:DAT selectivity ratio of ~30‑fold [1]. In comparison, DMT binds to SERT and NAT with Ki values of approximately 6 µM and to DAT with a Ki of approximately 22 µM, yielding a SERT:DAT selectivity ratio of approximately 3–4‑fold [2]. This differential selectivity represents a functionally significant pharmacological fingerprint.

SERT:DAT Selectivity
Cross-study comparable
DiPT: SERT IC50 2.2 µM, DAT IC50 65 µM (ratio ~30) DMT: SERT/DAT ratio ~3–4 (Rickli et al. 2015)
Approximately 7–10-fold greater serotonin transporter preference vs. DMT
Rat synaptosomes vs. human transporter Ki; cross-study conditions differ
Monoamine transporter SERT/DAT/NET inhibition reuptake selectivity

5-HT2A Affinity: DiPT vs. DPT and Other Hallucinogens

DiPT binds to human 5‑HT2A receptors with a Ki in the range of 1,200 nM to >10,000 nM, dependent on the radioligand and cell system [1]. In contrast, DPT binds 5‑HT2A with a high‑site Ki of 3 nM (low‑site Ki 739 nM) in TRUPATH Gαβγ biosensor studies [2]. DMT’s affinity at this receptor is reported as IC50 ≈ 75 nM [3]. These data indicate that DiPT is a member of the low‑affinity 5‑HT2A cluster within the simple tryptamine family, a class-level inference with direct support from multiple independent datasets.

5-HT2A Affinity
Class-level inference
DiPT: Ki 1,200–>10,000 nM DPT: high-site Ki 3 nM; DMT: IC50 ≈ 75 nM
Low 5-HT2A affinity distinguishes DiPT; effects likely rely less on 5-HT2A activation
Multiple radioligand and cell systems; data to verify
5-HT2A binding radioligand displacement structure-affinity relationship

Auditory Pitch Distortion as a DiPT Endophenotype

Alexander Shulgin documented a consistent auditory perceptual shift after oral ingestion of 25 mg DiPT (as hydrochloride): ‘My wife’s voice is basso… Radio voices are all low, music out of key. Piano sounds like a bar-room disaster’ [1]. Similar auditory effects are not described for DMT, DET, DPT, or 5‑MeO‑DiPT at behaviorally active doses, though these comparators are reported to produce primarily visual or mixed sensory alterations [2]. This dose‑anecdote dataset constitutes the only systematic in‑human evidence that a purely N,N‑dialkyl substitution can shift the sensory modality of hallucinogenic effects from visual/visual‑mixed to predominantly auditory.

Auditory Endophenotype
Supporting evidence
Pitch distortion Auditory flanging 25 mg p.o. HCl
Only simple tryptamine with reported dominant auditory effects; supports auditory neuroscience studies
Human self-experiments; n=1–5 observations; TIHKAL
Auditory hallucination pitch distortion human self-experiment

DiPT Research & Industrial Applications


5-HT2C vs. 5-HT2A Signaling Dissection in Rodent Models

Because the discriminative stimulus of DiPT is only partially blocked by the 5‑HT2A antagonist MDL100907 and is additionally attenuated by the 5‑HT2C antagonist SB242084, laboratories can use DiPT alongside DMT to deconvolve 5‑HT2A‑ vs. 5‑HT2C‑dependent components of hallucinogen‑induced interoceptive states [1]. DMT serves as the 5‑HT2A‑positive control; DiPT serves as the dual‑receptor probe. This experimental design is ideal for novel antipsychotic or psychedelic‑assisted therapy drug screening programs.

Auditory Cortical Processing with a Selective Auditory Probe

DiPT remains the only simple tryptamine that preferentially induces auditory pitch distortion at moderate doses (20–25 mg oral) without the intense visual‑sensory overload typical of DMT or LSD [1]. Neuroimaging or electrophysiological studies targeting the primary auditory cortex, planum temporale, or thalamocortical gating circuits can employ DiPT as a pharmacological agent to selectively perturb pitch processing, facilitating investigations into serotonergic modulation of auditory perception.

Forensic Reference Standard for NPS Identification

With a well‑characterized EI‑MS fragmentation pattern, defined chromatographic retention time, and established immunochemical cross‑reactivity profiles, DiPT is a critical reference material for forensic toxicology laboratories differentiating N‑isopropyl‑substituted tryptamines from their N‑methyl, N‑ethyl, or N‑propyl analogs in seized drug analysis [1]. Its SERT and VMAT2 substrate behavior enables use as a retention‑time calibrant in in‑silio transporter‑based screening platforms for designer tryptamines.

Monoamine Transporter Selectivity Profiling: SERT:DAT Benchmark

The high SERT:DAT selectivity ratio of ~30:1 (IC50 SER 2.2 µM vs. DAT 65 µM) [1] positions DiPT as an ideal benchmark compound for structure–activity relationship studies aimed at developing serotonin‑preferring transporter substrates. When constructing a homologous series (DMT → MiPT → DiPT → DPT), DiPT offers the optimal balance of SERT potency and DAT selectivity for correlating N‑alkyl bulk with transporter affinity.

Application
Selection Property
Validation Focus
5-HT2C vs. 5-HT2A signaling dissection
Poly-receptor probe with 5-HT2C/mGlu2 contribution
Drug discrimination endpoint review; antagonist co-administration
Auditory cortical processing studies
Selective auditory pitch-distortion endophenotype
Neuroimaging or electrophysiology of thalamocortical gating
Forensic NPS identification
Defined EI-MS fragmentation and chromatographic retention
Retention-time calibrant; immunochemical cross-reactivity
Monoamine transporter SAR profiling
High SERT:DAT selectivity ratio (~30:1)
Transporter uptake inhibition assays; N-alkyl bulk correlation

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